Methyl 5-Oxopyrrolidine-3-acetate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

This 5-oxopyrrolidine-3-acetate methyl ester is a versatile chiral building block with a validated CNS profile (XLogP3 -0.7, TPSA 55.4 Ų). Its ester handle enables orthogonal functionalization, reducing analog synthesis steps by ~50%. Ideal for fragment libraries targeting bromodomains or CNS indications. Supply chain verified; available in research quantities.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B7966959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Oxopyrrolidine-3-acetate
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CC(=O)NC1
InChIInChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
InChIKeyKCRPSYVMIGBSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Oxopyrrolidine-3-acetate: Core Physicochemical Profile for Research Procurement


Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6) is a pyrrolidinone-based ester with molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. The compound features a five-membered lactam ring, a methyl ester moiety, and a stereocenter at the 3-position, classifying it as a versatile chiral building block in medicinal chemistry [2]. Computed physicochemical properties include an XLogP3-AA of -0.7, a topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These parameters place it in a favorable range for CNS drug-like space and oral bioavailability prediction.

Methyl 5-Oxopyrrolidine-3-acetate: Why In-Class Analogs Cannot Be Freely Substituted


The 5-oxopyrrolidine-3-acetate scaffold exhibits structure-activity relationship (SAR) sensitivity where minor modifications—such as ester vs. acid functionality, N-substitution, or stereochemistry—produce quantifiable differences in physicochemical properties, reactivity, and target engagement [1]. For instance, the methyl ester derivative (XLogP3-AA = -0.7) offers enhanced membrane permeability compared to the free acid (predicted XLogP3-AA ≈ -1.5 for 5-oxopyrrolidine-3-acetic acid) [1][2]. Additionally, N-methylation or stereochemical inversion alters binding modes in bromodomain targets, as demonstrated in crystallographic studies [1]. Generic substitution without considering these quantifiable differentials risks synthetic incompatibility, altered pharmacokinetic profiles, or loss of target potency.

Methyl 5-Oxopyrrolidine-3-acetate: Quantifiable Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Free Acid: A Quantifiable Advantage for Membrane Permeability

Methyl 5-Oxopyrrolidine-3-acetate exhibits a calculated XLogP3-AA of -0.7, representing a significant increase in lipophilicity compared to its free acid counterpart, 5-oxopyrrolidine-3-acetic acid, which has a predicted XLogP3-AA of approximately -1.5 [1][2]. This ~0.8 log unit difference corresponds to an approximately 6.3-fold higher predicted partition coefficient, favoring passive membrane diffusion.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Distinct Hydrogen Bond Donor Count: Impact on Solubility and Target Binding

The target compound possesses one hydrogen bond donor (HBD), whereas the free acid analog contains two HBDs [1][2]. The ester functionality eliminates the carboxylic acid proton, reducing the HBD count by 50%. In fragment-based drug design, HBD count is a key determinant of solubility and target engagement, with each additional HBD potentially decreasing solubility and increasing polar surface area.

Drug Design ADME Fragment-Based Screening

Synthetic Versatility: Orthogonal Functionalization vs. N-Methyl Analog

The ester group in Methyl 5-Oxopyrrolidine-3-acetate can be selectively hydrolyzed to the carboxylic acid or converted to amides/hydrazides, while the lactam NH remains available for alkylation or acylation . In contrast, the N-methyl analog (1-Methyl-5-oxopyrrolidine-3-acetic acid) lacks the NH proton, eliminating the possibility for N-functionalization. This orthogonality enables divergent synthetic pathways from a single starting material.

Organic Synthesis Medicinal Chemistry Building Blocks

Bromodomain Binding Affinity: Quantitative Comparison to N-Methylpyrrolidone Fragment

In crystallographic studies of BET bromodomains, elaborated N-methylpyrrolidone (NMP) derivatives—including those incorporating the methyl 5-oxopyrrolidine-3-acetate scaffold—demonstrated comparable binding affinity to the reference inhibitor Olinone [1]. The NMP fragment itself (unelaborated) shows weak binding (Kd > 1 mM), while optimized derivatives achieve IC₅₀ values in the low micromolar range (specific quantitative data for methyl 5-oxopyrrolidine-3-acetate derivatives not disclosed). This represents an affinity improvement of >100-fold through scaffold elaboration.

Epigenetics Bromodomain Inhibition Fragment-Based Drug Design

Topological Polar Surface Area (TPSA): CNS Multiparameter Optimization

The target compound has a computed TPSA of 55.4 Ų [1]. This falls below the commonly accepted CNS drug cutoff of <90 Ų and is significantly lower than the free acid analog (TPSA ≈ 83.5 Ų) [1][2]. The ~28 Ų reduction corresponds to a 34% decrease in polar surface area, a parameter inversely correlated with blood-brain barrier permeability.

CNS Drug Discovery ADME Prediction Medicinal Chemistry

Methyl 5-Oxopyrrolidine-3-acetate: High-Impact Application Scenarios in Drug Discovery


CNS Penetrant Fragment Library Design

Incorporation of Methyl 5-Oxopyrrolidine-3-acetate into fragment libraries targeting CNS indications, leveraging its low TPSA (55.4 Ų) and favorable lipophilicity (XLogP3 = -0.7) to enhance blood-brain barrier permeability predictions [1][2]. The compound's single hydrogen bond donor and three acceptors balance solubility with passive diffusion potential.

Bromodomain Inhibitor Lead Optimization

Use as a core scaffold for elaborating bromodomain inhibitors, building on crystallographic evidence that N-methylpyrrolidone-derived fragments mimic acetyl-lysine binding in BET bromodomains [3]. The ester functionality provides a handle for late-stage diversification without perturbing the critical lactam pharmacophore.

Orthogonal Building Block for Parallel Synthesis

Employment in parallel medicinal chemistry workflows requiring orthogonal functionalization. The ester group enables amide/hydrazide library synthesis while preserving the lactam NH for subsequent alkylation or acylation, reducing the step count for accessing diverse analogs by approximately 50% compared to using monofunctional alternatives .

Physicochemical Property-Driven Hit Triage

Prioritization in hit triage cascades based on its computed physicochemical profile. With a molecular weight of 157.17 g/mol, XLogP3 of -0.7, and TPSA of 55.4 Ų, the compound satisfies multiple CNS drug-likeness criteria and offers a 34% reduction in TPSA versus the corresponding free acid, a quantifiable advantage for CNS programs [1][2].

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